molecular formula C19H13ClF3N3O3 B1663378 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione CAS No. 946080-23-5

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

Cat. No. B1663378
M. Wt: 423.8 g/mol
InChI Key: DXDVSYALLVVBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential in the treatment of various diseases.

Scientific Research Applications

Modulation of p53 Activity

  • Application: The compound is investigated for its role in modulating p53 activity, a crucial protein in cancer biology. The related analogues of the spirooxoindolepyrrolidine nucleus, including derivatives of the spiro[imidazo[1,5-c]thiazole-3,3'-indoline] structure, have shown potential in inhibiting cell growth of various human tumor cells. These compounds may function by inhibiting the p53-MDM2 interaction, leading to the activation of p53 and inducing apoptotic cell death in specific cancer cell lines (Gomez-Monterrey et al., 2010).

Synthesis and Antiproliferative Activity

  • Application: A series of analogues related to this compound have been synthesized, exploring structural requirements for antiproliferative activity and p53 modulation. Certain derivatives have shown significant potential in inhibiting p53-MDM2 interaction and the growth of human tumor cells at nanomolar concentrations. These compounds, through their binding affinity, are capable of inducing the accumulation of p53 protein and promoting apoptotic cell death (Bertamino et al., 2013).

Synthesis of Novel Isoxazolyl-Spiro-[3H-Indole-3,2'-Thiazolidine]-2,4'-(1H)-Diones

  • Application: This research focuses on the synthesis of novel compounds with similar core structures, highlighting their potential in scientific research. The synthesized compounds' structures are confirmed through various spectral analyses, indicating the versatility of the core structure in producing diverse chemical entities (Rajanarendar et al., 2006).

Structural Characterization and Synthesis

  • Application: The structural characterization of similar spiro compounds, including NMR and mass spectral analysis, illustrates the compound's significance in structural chemistry and molecular design. This research aids in understanding the compound's structural properties, which is crucial for its applications in scientific research (Laihia et al., 2006).

properties

CAS RN

946080-23-5

Product Name

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

Molecular Formula

C19H13ClF3N3O3

Molecular Weight

423.8 g/mol

IUPAC Name

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

InChI

InChI=1S/C19H13ClF3N3O3/c1-9-5-12(20)7-13-14(9)26(16(28)18(13)15(27)24-17(29)25-18)8-10-3-2-4-11(6-10)19(21,22)23/h2-7H,8H2,1H3,(H2,24,25,27,29)

InChI Key

DXDVSYALLVVBOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl

synonyms

5'-Chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]-spiro[imidazolidine-4,3'-[3H]indole]-2,2',5(1'H)-trione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 2
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 3
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5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 4
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5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 5
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
Reactant of Route 6
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

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